Sulfo-Cy5 dUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy5 deoxyuridine triphosphate is a modified nucleoside triphosphate used for the enzymatic labeling of nucleic acids. This compound is characterized by its bright far-red emission, making it a valuable tool in various fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy5 deoxyuridine triphosphate is synthesized by incorporating a sulfo-Cy5 dye into the deoxyuridine triphosphate molecule. The synthetic process involves the activation of the nucleoside for enzymatic labeling, which is achieved through specific reaction conditions that ensure the efficient incorporation of the dye .
Industrial Production Methods
Industrial production of Sulfo-Cy5 deoxyuridine triphosphate typically involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5 deoxyuridine triphosphate primarily undergoes enzymatic reactions, particularly those involving DNA polymerases. These reactions include:
Incorporation into DNA: The compound is incorporated into DNA strands during polymerase reactions, resulting in fluorescently labeled DNA.
Substitution Reactions: The sulfo-Cy5 dye can be substituted onto the deoxyuridine triphosphate molecule through specific chemical reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving Sulfo-Cy5 deoxyuridine triphosphate include DNA polymerases such as Taq polymerase and phi29 DNA polymerase. The reactions are typically carried out under conditions that favor the efficient incorporation of the dye, such as optimal temperature and pH .
Major Products
The major product formed from these reactions is fluorescently labeled DNA, which can be used in various applications such as fluorescence microscopy and flow cytometry .
Scientific Research Applications
Sulfo-Cy5 deoxyuridine triphosphate has a wide range of applications in scientific research, including:
Mechanism of Action
Sulfo-Cy5 deoxyuridine triphosphate exerts its effects through the incorporation of the sulfo-Cy5 dye into DNA strands during enzymatic reactions. The dye’s far-red emission allows for the visualization of labeled DNA under fluorescence microscopy. The molecular targets include DNA polymerases, which facilitate the incorporation of the modified nucleotide into the DNA strand .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy3 deoxyuridine triphosphate: Another modified nucleoside triphosphate with a sulfo-Cy3 dye, used for similar applications but with different emission properties.
Sulfo-Cy5.5 deoxyuridine triphosphate: A variant with a sulfo-Cy5.5 dye, offering different fluorescence characteristics.
Uniqueness
Sulfo-Cy5 deoxyuridine triphosphate is unique due to its bright far-red emission, which provides high sensitivity and specificity in fluorescence-based applications. Its efficient incorporation into DNA by various polymerases makes it a versatile tool in molecular biology and diagnostic research .
Properties
Molecular Formula |
C50H61Li4N6O22P3S2 |
---|---|
Molecular Weight |
1283.0 g/mol |
IUPAC Name |
tetralithium;(2E)-1-[6-[[6-[3-[1-[(2S)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40?,41?,46-;;;;/m0..../s1 |
InChI Key |
XUOUVZOCIBKQEC-QUTHGBLSSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.